3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride
Beschreibung
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride is an Fmoc-protected amino acid derivative featuring a pyridine ring substituted with a carboxylic acid group at position 4 and an Fmoc-protected amine at position 3. The hydrochloride salt enhances solubility in polar solvents, making it suitable for solid-phase peptide synthesis (SPPS). This compound enables the incorporation of pyridine moieties into peptides, which can influence conformational rigidity, aromatic interactions (e.g., π-π stacking), and biological activity .
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4.ClH/c24-20(25)17-9-10-22-11-19(17)23-21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18;/h1-11,18H,12H2,(H,23,26)(H,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNMZLGYFHVSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CN=C4)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It is known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.
Mode of Action
As an amino acid derivative, it may interact with its targets by influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage.
Biologische Aktivität
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride is a complex organic compound notable for its structural features, which include a fluorenylmethoxycarbonyl (Fmoc) group, an amino functional group, and a pyridine moiety. These characteristics contribute to its potential applications in medicinal chemistry and peptide synthesis. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.
- Molecular Formula : C25H23ClN2O4
- Molecular Weight : 452.91 g/mol
- CAS Number : 507472-28-8
- Structural Features : The presence of the Fmoc group serves as a protecting group for the amino functionality, facilitating selective reactions in synthetic pathways.
Biological Activity Overview
The biological activity of this compound is influenced by its structural components:
- Pyridine Moiety : Compounds containing pyridine rings are often recognized for their ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate enzyme functions or act as inhibitors in biochemical pathways .
- Fmoc Group : The Fmoc group is commonly used in peptide synthesis and can enhance the stability and solubility of compounds, potentially increasing their bioavailability.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds or derivatives, providing insights into the potential effects of this compound:
- Enzyme Inhibition : Compounds with similar structures have shown significant inhibition rates against various enzymes. For instance, derivatives demonstrated inhibition rates ranging from 31% to 97% against specific targets such as COL1A1, indicating that modifications to the pyridine or carboxylic acid groups can enhance activity .
- Binding Affinity Studies : Techniques like surface plasmon resonance and molecular docking have been suggested to assess the binding affinity of this compound to biological targets. These studies could elucidate its mechanism of action and inform therapeutic applications.
Structure–Activity Relationships (SAR)
The structure–activity relationship studies indicate that modifications to the core structure can significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased solubility and bioavailability |
| Alteration of carboxylic acid position | Enhanced enzyme inhibition rates |
| Substitution on the pyridine ring | Variation in binding affinity to targets |
Case Studies
- Alzheimer's Disease Research : A study synthesized several fluorenyl derivatives, including those similar to our compound, which were evaluated for their potential neuroprotective properties. The findings suggested that structural modifications could lead to improved efficacy against neurodegenerative diseases .
- Anti-Fibrotic Activity : Research on related compounds indicated promising anti-fibrotic effects, with some derivatives showing up to 81% inhibition in specific cellular models. This suggests that similar compounds may hold therapeutic potential in treating fibrosis-related conditions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with the target molecule, such as Fmoc protection, heterocyclic cores, or carboxylic acid functionalities. Their differences in ring systems, substituent positions, and molecular properties are critical for tailored applications.
Structural and Functional Comparisons
*Estimated based on structural analogy to and .
Key Comparative Insights
Heterocyclic Core Differences: The pyridine core in the target compound is aromatic and planar, favoring rigid peptide backbones and π-π interactions. In contrast, the piperidine analog (CAS 368866-09-5) introduces a saturated six-membered ring, enhancing conformational flexibility .
Substituent Positioning :
- The Fmoc-amine at position 3 in the target compound vs. position 4 in the piperidine analog alters steric hindrance and spatial orientation during peptide coupling .
Functional Group Variations :
- The pyrrolidine derivative (CAS 2760464-21-7) includes a pentenyloxycarbonyl group, enabling click chemistry modifications (e.g., thiol-ene reactions) .
- The thiazole -containing compound () introduces sulfur, which may enhance metal-binding or redox activity .
Solubility and Stability: Hydrochloride salts (target and piperidine analog) improve aqueous solubility, critical for SPPS. Non-salt forms (e.g., pyridazine derivative) may require organic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
